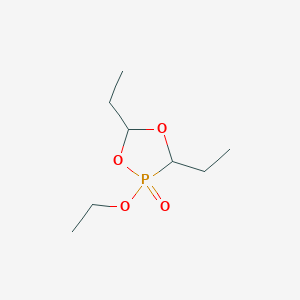
1-(3,3-Dimethyl-2-methylidenebutoxy)-4-methylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3,3-Dimethyl-2-methylidenebutoxy)-4-methylbenzene is an organic compound with a complex structure It is characterized by the presence of a benzene ring substituted with a 3,3-dimethyl-2-methylidenebutoxy group and a methyl group
Métodos De Preparación
The synthesis of 1-(3,3-Dimethyl-2-methylidenebutoxy)-4-methylbenzene typically involves several steps. One common method includes the alkylation of 4-methylphenol with 3,3-dimethyl-2-methylidenebutyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an appropriate solvent like acetone or dimethylformamide. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Análisis De Reacciones Químicas
1-(3,3-Dimethyl-2-methylidenebutoxy)-4-methylbenzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the compound into its corresponding alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur, where the benzene ring undergoes substitution with electrophiles such as halogens or nitro groups under appropriate conditions.
Common reagents and conditions used in these reactions include strong acids or bases, oxidizing agents, and catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-(3,3-Dimethyl-2-methylidenebutoxy)-4-methylbenzene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Medicine: Research into potential pharmaceutical applications, such as drug development and delivery systems, is ongoing.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism by which 1-(3,3-Dimethyl-2-methylidenebutoxy)-4-methylbenzene exerts its effects involves interactions with molecular targets such as enzymes or receptors The compound’s structure allows it to fit into specific binding sites, influencing biochemical pathways and cellular processes
Comparación Con Compuestos Similares
1-(3,3-Dimethyl-2-methylidenebutoxy)-4-methylbenzene can be compared with similar compounds such as:
1-(3,3-Dimethyl-2-methylidenebutoxy)-4-methoxybenzene: This compound has a methoxy group instead of a methyl group, leading to different chemical properties and reactivity.
1-(3,3-Dimethyl-2-methylidenebutoxy)-4-chlorobenzene:
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties.
Propiedades
Número CAS |
112112-12-6 |
|---|---|
Fórmula molecular |
C14H20O |
Peso molecular |
204.31 g/mol |
Nombre IUPAC |
1-(3,3-dimethyl-2-methylidenebutoxy)-4-methylbenzene |
InChI |
InChI=1S/C14H20O/c1-11-6-8-13(9-7-11)15-10-12(2)14(3,4)5/h6-9H,2,10H2,1,3-5H3 |
Clave InChI |
QQACQXRKEHWAGP-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)OCC(=C)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


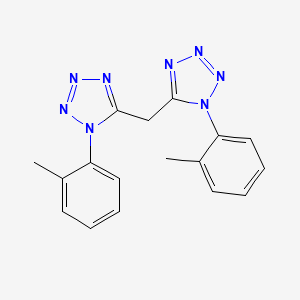
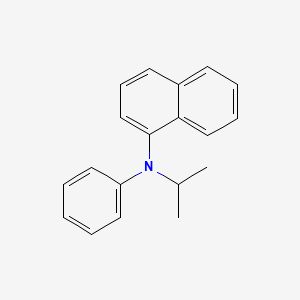
![{[3-Chloro-2-(methoxymethoxy)propyl]sulfanyl}benzene](/img/structure/B14318276.png)
methanone](/img/structure/B14318293.png)
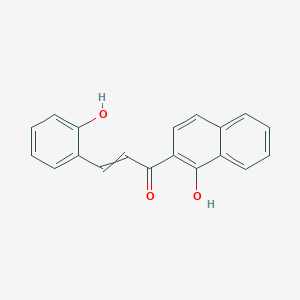
![1-[2-(4-Decylphenoxy)ethoxy]propan-1-OL](/img/structure/B14318308.png)

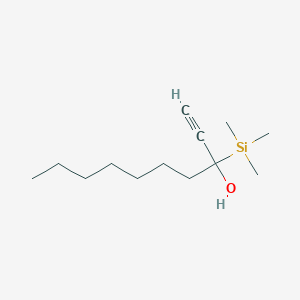
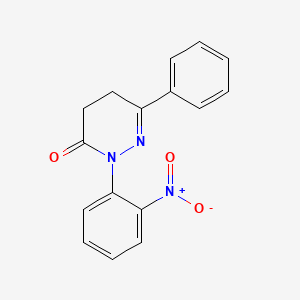
![Oxo[(2-oxo-1,2-diphenylethyl)(phenyl)amino]acetyl chloride](/img/structure/B14318325.png)
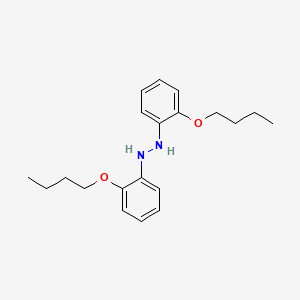
![Butyl {4-[(4-aminophenyl)methyl]phenyl}carbamate](/img/structure/B14318339.png)
